2-Cyclopropoxy-6-ethylbenzaldehyde
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Overview
Description
2-Cyclopropoxy-6-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with cyclopropanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Cyclopropoxy-6-ethylbenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-ethylbenzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group plays a crucial role in this interaction, as it can undergo ring-opening reactions that facilitate binding to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-3-ethylbenzaldehyde: Similar in structure but with the ethyl group in a different position.
2-Cyclopropoxy-6-methylbenzaldehyde: Contains a methyl group instead of an ethyl group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with additional functional groups
Uniqueness
2-Cyclopropoxy-6-ethylbenzaldehyde is unique due to its specific arrangement of the cyclopropoxy and ethyl groups on the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-9-4-3-5-12(11(9)8-13)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3 |
InChI Key |
YQNUZDOPLLNXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC2CC2)C=O |
Origin of Product |
United States |
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